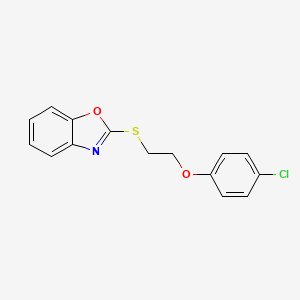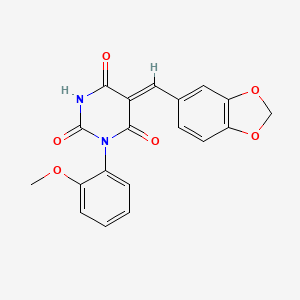![molecular formula C20H22Cl2N2O2 B4738040 N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B4738040.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide
Overview
Description
N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide is an organic compound with the molecular formula C20H22Cl2N2O2 and a molecular weight of 393.31 g/mol . This compound is characterized by the presence of two 3-chlorophenyl groups attached to an ethyl chain, which is further connected to a butanediamide core. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide typically involves the reaction of 3-chlorophenylethylamine with butanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It serves as a lead compound for drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may be used in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is also used as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide can be compared with other similar compounds, such as:
N,N’-bis[2-(4-chlorophenyl)ethyl]butanediamide: Similar structure but with 4-chlorophenyl groups instead of 3-chlorophenyl groups.
N,N’-bis[2-(3-bromophenyl)ethyl]butanediamide: Similar structure but with bromine atoms instead of chlorine atoms.
N,N’-bis[2-(3-methylphenyl)ethyl]butanediamide: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness: The uniqueness of N,N’-bis[2-(3-chlorophenyl)ethyl]butanediamide lies in its specific substitution pattern and the presence of 3-chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-5-1-3-15(13-17)9-11-23-19(25)7-8-20(26)24-12-10-16-4-2-6-18(22)14-16/h1-6,13-14H,7-12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQKTLPCSJGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4737958.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-methyl-4-nitrobenzamide](/img/structure/B4737967.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-](/img/structure/B4737974.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4737986.png)
![(5E)-1-(2,4-dimethoxyphenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4737993.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738002.png)
![2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol](/img/structure/B4738003.png)
![3-[4-(diethylsulfamoyl)phenyl]-N-ethylpropanamide](/img/structure/B4738017.png)
![methyl 4,5-dimethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4738022.png)
![N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4738030.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4738037.png)

![ethyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4738053.png)
